molecular formula C9H11BrN2 B1396456 1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine CAS No. 1332529-29-9

1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine

Cat. No.: B1396456
CAS No.: 1332529-29-9
M. Wt: 227.1 g/mol
InChI Key: VPEFVMHIGFXEJF-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-N,N-dimethylethenamine is an organic compound that belongs to the class of pyridine derivatives It features a bromine atom attached to the pyridine ring and a dimethylethenamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine typically involves the bromination of pyridine derivatives followed by the introduction of the dimethylethenamine group. One common method includes:

    Bromination: Starting with pyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amination: The brominated pyridine is then reacted with N,N-dimethylethenamine under suitable conditions, often involving a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-N,N-dimethylethenamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction can be achieved using hydrogenation catalysts like palladium on carbon to remove the bromine atom.

Common Reagents and Conditions:

    Substitution: Sodium hydride, potassium carbonate, or other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

Major Products:

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: De-brominated pyridine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-N,N-dimethylethenamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylethenamine group play crucial roles in binding to these targets, influencing their activity. The exact pathways can vary depending on the specific application, but generally involve modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

  • 5-Bromopyridin-2-ol
  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 1-(5-Bromopyridin-2-yl)propan-1-one

Comparison: 1-(5-Bromopyridin-2-yl)-N,N-dimethylethenamine is unique due to the presence of the dimethylethenamine group, which imparts distinct chemical and biological properties. Compared to 5-bromopyridin-2-ol, it has enhanced lipophilicity and different reactivity patterns. The presence of the dimethylethenamine group also allows for more versatile synthetic modifications compared to other similar compounds.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-7(12(2)3)9-5-4-8(10)6-11-9/h4-6H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEFVMHIGFXEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202051
Record name 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332529-29-9
Record name 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332529-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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